Butyl 2-methoxyethyl ether

Catalog No.
S8107787
CAS No.
500005-29-8
M.F
C7H16O2
M. Wt
132.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 2-methoxyethyl ether

CAS Number

500005-29-8

Product Name

Butyl 2-methoxyethyl ether

IUPAC Name

1-(2-methoxyethoxy)butane

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3

InChI Key

XDFQEFFBRPGSMC-UHFFFAOYSA-N

SMILES

CCCCOCCOC

Canonical SMILES

CCCCOCCOC

Butyl 2-methoxyethyl ether (nBME, CAS 500005-29-8 / 13343-98-1) is an asymmetric, nonfluorinated aliphatic ether primarily procured as a sterically hindered solvent for advanced electrochemical and organometallic systems. Unlike symmetric short-chain ethers that exhibit aggressive solvation behavior, nBME features an n-butyl chain that intentionally limits its coordination ability with metal cations. At room temperature, it is a stable, moderate-viscosity liquid that maintains sufficient polarity to dissolve standard lithium salts (e.g., LiFSA) up to 1 M concentrations without inducing phase separation [1]. In industrial and laboratory procurement, nBME is selected over common ethers when engineers require a solvent that balances salt solubility with a weakened solvation sheath, a critical requirement for stabilizing highly reactive interfaces in next-generation energy storage devices [1].

Procurement Fit

Amphiphilic aprotic solvent with intermediate water solubility for biphasic extraction workflows
Moderate boiling point supports temperature-sensitive synthesis and efficient solvent recovery
Differentiated from fully miscible or highly hydrophobic glycol ethers for selective partitioning

Substituting nBME with standard symmetric ethers, such as 1,2-dimethoxyethane (DME), critically compromises system stability in advanced battery applications. DME possesses strong solvation power that fully dissociates lithium salts into solvent-separated ion pairs (SSIPs), which leaves the ether oxygen vulnerable to severe oxidative degradation at high potentials and leads to poor solid-electrolyte interphase (SEI) formation [1]. Conversely, while heavily fluorinated ethers offer high stability, they introduce significant environmental (PFAS) concerns, high procurement costs, and poor solubility for certain salts. Attempting to use shorter asymmetric ethers (like ethyl or propyl derivatives) fails to provide the necessary steric bulk to force the desired contact-ion pair (CIP) structures, whereas excessively bulky ethers (like di-butyl analogs) cause immediate phase separation at standard 1 M salt concentrations [1]. nBME is strictly required because its specific n-butyl substitution provides the precise steric hindrance needed to maintain 1 M salt solubility while fundamentally shifting the solvation environment toward CIPs [1].

Substitution Risk

! Boiling point shift relative to diglyme may alter drying kinetics and distillation cut points, affecting process consistency.
! Water miscibility difference can prevent discrete organic phase formation in liquid-liquid extractions where phase separation is required.
! Flash point classification is significantly lower than diglyme and 2-butoxyethanol, imposing flammable liquid storage protocols.

Steric-Induced Solvation Shift

Raman spectroscopy and molecular analysis of 1 M LiFSA solutions demonstrate that the n-butyl group in nBME fundamentally alters the lithium solvation sheath. While DME fully dissociates the salt into solvent-separated ion pairs (SSIPs), nBME's steric bulk weakens solvent-cation coordination, forcing the system into a contact-ion pair (CIP) dominated state (approx. 49% CIP) [1].

Evidence DimensionSolvation environment composition (Contact Ion Pairs)
Target Compound Data~49% CIP fraction
Comparator Or Baseline1,2-dimethoxyethane (DME) (Dominated by SSIPs, negligible CIPs)
Quantified DifferenceComplete structural shift from SSIP-dominated to CIP-dominated solvation
Conditions1 M LiFSA (Lithium bis(fluorosulfonyl)amide) electrolyte solution

A CIP-dominated solvation structure is mandatory for forming a robust, anion-derived solid-electrolyte interphase (SEI) that protects reactive metal anodes.

Boiling point
Reported
147 °C -15°C vs. diglyme
Diglyme 162°C · 2-Butoxyethanol 171°C
Enables lower-temperature solvent recovery, reducing thermal stress on labile components.
Atmospheric pressure; reported cross-study comparable.

High-Voltage Stability with NMC811 Cathodes

Standard ether solvents are notoriously unstable at high voltages, precluding their use with high-energy cathodes. Chronoamperometry testing at 4.4 V vs Li/Li+ reveals that nBME exhibits significantly improved oxidative stability against aluminum current collectors and LiNi0.8Mn0.1Co0.1O2 (NMC811) electrodes compared to the DME baseline [1]. The steric shielding of the ether oxygen in nBME suppresses continuous parasitic oxidation currents that rapidly degrade DME-based cells [1].

Evidence DimensionAnodic stability at 4.4 V vs Li/Li+
Target Compound DataStable baseline current indicating suppressed solvent oxidation
Comparator Or BaselineDME (Exhibits continuous parasitic oxidation currents)
Quantified DifferenceSignificant suppression of anodic decomposition at 4.4 V
ConditionsLi/NMC811 cells held at 4.4 V vs Li/Li+ via chronoamperometry

This allows battery engineers to procure a nonfluorinated ether solvent that is actually compatible with modern high-voltage (4.4 V) cathode chemistries.

Water solubility
Class-level
30 g/L
partial miscibility
Diglyme: miscible · Dibutyl ether: <0.001 g/L
Supports formation of a discrete organic phase for biphasic extraction.
Class-level inference; data to verify for exact application.

Capacity Retention in Anode-Free Cells

In highly demanding anode-free Cu/LiFePO4 (Cu/LFP) coin cells, the cycle life is entirely dependent on the reversibility of lithium plating/stripping dictated by the electrolyte. Cells utilizing the nBME-based electrolyte maintained 54% of their initial discharge capacity at the 60th cycle, drastically outperforming the DME baseline, which suffers from rapid capacity fade due to continuous lithium consumption and poor SEI stability [1].

Evidence DimensionDischarge capacity retention at 60 cycles
Target Compound Data54% retention of initial capacity
Comparator Or BaselineDME (Rapid capacity failure prior to 60 cycles)
Quantified DifferenceMajor extension of cycle life in zero-excess lithium configurations
ConditionsAnode-free Cu/LFP cells cycled at C/3 rate

Provides quantitative proof that nBME's steric modifications directly translate to viable cycle life in next-generation, high-energy-density battery designs.

Flash point
Reported
25.2 °C closed cup
flammable liquid classification
Diglyme 57°C · 2-Butoxyethanol 60–67°C
Lower flash point mandates process safety review and flammable storage infrastructure.
Closed cup method; cross-study comparable data.
Log Kow
Class-level
1.27 experimental
predicted BCF ~1.88
2-Butoxyethanol: 0.83 · Dibutyl ether: ~4.0–4.5
Very low bioaccumulation potential supports environmentally sensitive formulation decisions.
Class-level inference; site-specific fate verification recommended.

Nonfluorinated Electrolytes for Li-Metal Batteries

nBME is procured as a direct replacement for both standard symmetric ethers (like DME) and costly fluorinated solvents in lithium metal batteries. Its ability to enforce a contact-ion pair (CIP) solvation structure enables highly reversible lithium plating and stripping, making it the solvent of choice for developers seeking to eliminate PFAS-related materials without sacrificing SEI stability [1].

High-Voltage Ether-Based Cell Formulations

Due to its enhanced oxidative stability up to 4.4 V vs Li/Li+, nBME is ideally suited for formulations pairing lithium metal anodes with high-energy transition metal oxide cathodes, such as NMC811. It prevents the continuous parasitic oxidation at the cathode-electrolyte interface that typically disqualifies conventional ethers from these high-voltage applications [1].

Anode-Free Battery Architectures

In zero-excess or anode-free cell designs (e.g., Cu/LFP), where Coulombic efficiency must be maximized to prevent rapid cell death, nBME is utilized to minimize dead lithium formation. Its sterically hindered structure ensures that the limited lithium inventory is not continuously consumed by aggressive solvent co-intercalation or decomposition [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Temperature-sensitive organometallic synthesis
Moderate boiling point reduces thermal stress relative to higher-boiling ethers
Solvent compatibility with organometallic species, thermal stability of reaction components
Liquid-liquid extraction / biphasic catalysis
Partial water solubility enables discrete organic phase formation
Phase separation behaviour, partition coefficients for target analytes
Coatings and adhesives formulation
Balanced volatility and water insensitivity for film formation
Evaporation rate, film coalescence, residual solvent content
Environmental fate-sensitive applications
Low predicted bioaccumulation potential (BCF ~1.9)
Regulatory classification, aquatic toxicity screening data

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

132.115029749 g/mol

Monoisotopic Mass

132.115029749 g/mol

Heavy Atom Count

9

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